tert-butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate
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Overview
Description
Tert-butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate is an organic compound with the molecular formula C12H18N2O2This compound is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate typically involves the reaction of 4-aminomethylphenyl with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
Tert-butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(Boc-amino)benzylamine: Similar structure with a tert-butyl carbamate group.
tert-Butyl N-(2-aminoethyl)carbamate: Contains a similar tert-butyl carbamate moiety.
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate: Another compound with a tert-butyl carbamate group.
Uniqueness
Tert-butyl N-{1-[4-(aminomethyl)phenyl]propan-2-yl}carbamate is unique due to its specific substitution pattern and the presence of both an amino and a carbamate group.
Properties
CAS No. |
2680531-75-1 |
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Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-(aminomethyl)phenyl]propan-2-yl]carbamate |
InChI |
InChI=1S/C15H24N2O2/c1-11(17-14(18)19-15(2,3)4)9-12-5-7-13(10-16)8-6-12/h5-8,11H,9-10,16H2,1-4H3,(H,17,18) |
InChI Key |
OZMPKGINTPOLBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)CN)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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